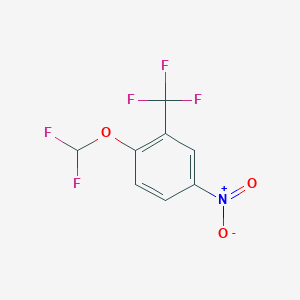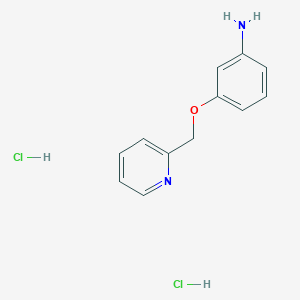
3-(Pyridin-2-ylmethoxy)aniline dihydrochloride
Vue d'ensemble
Description
3-(Pyridin-2-ylmethoxy)aniline dihydrochloride is a compound with the molecular formula C12H14Cl2N2O. It belongs to the class of aryl ethers and is of significant interest in various research fields, including organic chemistry, pharmaceutical chemistry, and biological chemistry.
Applications De Recherche Scientifique
3-(Pyridin-2-ylmethoxy)aniline dihydrochloride has a wide range of applications in scientific research:
Organic Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Biological Chemistry: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
Target of Action
This compound is a product for proteomics research and belongs to the class of aryl ethers
Biochemical Pathways
Given its classification as an aryl ether, it may interact with various biochemical pathways, but specific details are currently unknown.
Result of Action
Safety and Hazards
Orientations Futures
The future directions for research on 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride could involve further exploration of its potential applications in proteomics research . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action .
Analyse Biochimique
Biochemical Properties
3-(Pyridin-2-ylmethoxy)aniline dihydrochloride plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with kinases and phosphatases, which are crucial for phosphorylation and dephosphorylation processes in cells . These interactions can influence the activity of these enzymes, thereby affecting various signaling pathways and cellular functions.
Cellular Effects
The effects of this compound on cells are multifaceted. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription regulators and homeodomain proteins, which are essential for gene expression and cellular differentiation . Additionally, it can influence the function of steroid receptors, thereby affecting hormone signaling and metabolic processes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, molecular docking studies have shown that similar compounds can interact with BCR-ABL kinase, suggesting a potential mechanism for its anti-proliferative effects . This binding can result in changes in gene expression and alterations in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions and signaling pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic processes and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For instance, it can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby affecting metabolic flux and metabolite levels . These interactions can have downstream effects on cellular energy production and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution of the compound can influence its activity and effectiveness in modulating cellular functions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Méthodes De Préparation
The synthesis of 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride typically involves the reaction of 3-(Pyridin-2-ylmethoxy)aniline with hydrochloric acid to form the dihydrochloride salt. The specific synthetic routes and reaction conditions can vary, but generally, the process involves:
Starting Materials: 3-(Pyridin-2-ylmethoxy)aniline and hydrochloric acid.
Reaction Conditions: The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions.
Purification: The product is purified through recrystallization or other suitable methods to obtain the dihydrochloride salt in high purity.
Analyse Des Réactions Chimiques
3-(Pyridin-2-ylmethoxy)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylmethoxy group can be replaced by other nucleophiles under suitable conditions.
Comparaison Avec Des Composés Similaires
3-(Pyridin-2-ylmethoxy)aniline dihydrochloride can be compared with other similar compounds, such as:
3-(Pyridin-2-ylmethoxy)aniline: The parent compound without the dihydrochloride salt.
4-(Pyridin-2-ylmethoxy)aniline: A structural isomer with the methoxy group at the 4-position instead of the 3-position.
2-(Pyridin-2-ylmethoxy)aniline: Another isomer with the methoxy group at the 2-position.
The uniqueness of this compound lies in its specific structure and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to its analogs.
Propriétés
IUPAC Name |
3-(pyridin-2-ylmethoxy)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.2ClH/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11;;/h1-8H,9,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIZQYWETCRYPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=CC(=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



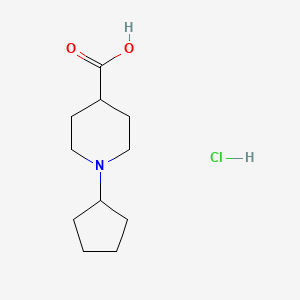

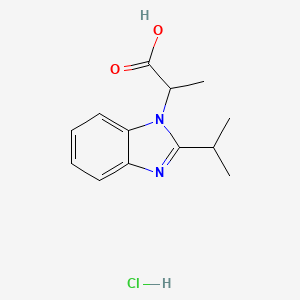
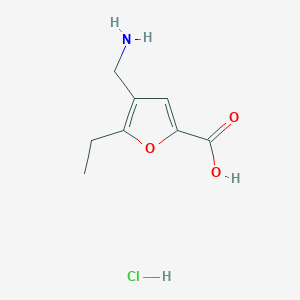
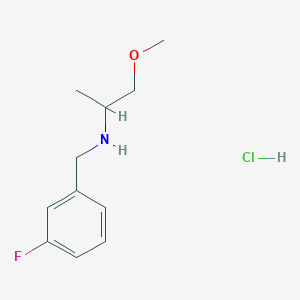
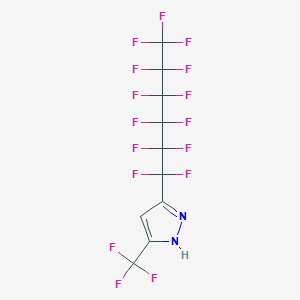




![2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1390812.png)

